![molecular formula C16H8N2O4 B6615849 1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone CAS No. 2344685-39-6](/img/structure/B6615849.png)
1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone, also known as 4,4'-biisoindole-1,1',3,3'-tetrone, is an organic compound with a molecular weight of 180.22 g/mol. First synthesized in the 1950s, 4,4'-biisoindole-1,1',3,3'-tetrone has since been studied extensively, with applications in a variety of fields such as biochemistry, physiology, and synthetic chemistry. 4,4'-biisoindole-1,1',3,3'-tetrone is a versatile molecule that has been used in a variety of synthetic processes, as well as for the development of new drugs and drug delivery systems.
Wissenschaftliche Forschungsanwendungen
1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone'-biisoindole-1,1',3,3'-tetrone has been used in a variety of scientific research applications, including drug and drug delivery system development. In particular, the compound has been used in the synthesis of a variety of novel drugs and drug delivery systems, such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine, the anti-malarial drug artemisinin, and the anticancer drug docetaxel. Additionally, this compound'-biisoindole-1,1',3,3'-tetrone has been used in the synthesis of a variety of other compounds, including a variety of polymers, dyes, and pigments.
Wirkmechanismus
1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone'-biisoindole-1,1',3,3'-tetrone is a versatile molecule that can be used in a variety of synthetic processes. In particular, the compound can be used as a starting material in the synthesis of a variety of compounds, including polymers, dyes, and pigments. Additionally, this compound'-biisoindole-1,1',3,3'-tetrone can be used in the synthesis of novel drugs and drug delivery systems. In particular, the compound has been used in the synthesis of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, the anti-malarial drug artemisinin, and the anticancer drug docetaxel.
Biochemical and Physiological Effects
This compound'-biisoindole-1,1',3,3'-tetrone has been studied extensively for its biochemical and physiological effects. In particular, the compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, this compound'-biisoindole-1,1',3,3'-tetrone has been shown to have a variety of other beneficial effects, including the ability to reduce cholesterol levels and inhibit the growth of certain types of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone'-biisoindole-1,1',3,3'-tetrone is a versatile molecule that has a variety of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound'-biisoindole-1,1',3,3'-tetrone is its low cost and availability. Additionally, the compound is relatively stable and has a low toxicity, making it suitable for use in a variety of laboratory experiments. However, this compound'-biisoindole-1,1',3,3'-tetrone is not always the most suitable compound for certain types of experiments, as it may not be able to provide the desired results.
Zukünftige Richtungen
Given the versatility of 1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone'-biisoindole-1,1',3,3'-tetrone, there are a variety of possible future directions for research. One potential direction is the development of new drugs and drug delivery systems using the compound. Additionally, the compound could be used in the synthesis of a variety of polymers, dyes, and pigments. Additionally, the compound could be used to investigate its biochemical and physiological effects, such as its anti-inflammatory, antioxidant, and anti-cancer properties. Finally, this compound'-biisoindole-1,1',3,3'-tetrone could be used to investigate its potential applications in other areas, such as the development of new materials or the synthesis of new compounds.
Synthesemethoden
1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone'-biisoindole-1,1',3,3'-tetrone can be synthesized via several different methods. The most common method is the condensation of 4-amino-3-methoxyphenol and 4-chloro-3-methoxyphenol, followed by oxidation with sodium periodate. Alternatively, the compound can be synthesized via the condensation of 4-amino-3-methoxyphenol and 4-chloro-3-methoxyphenol in the presence of a base, followed by oxidation with sodium periodate.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-4-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-13-9-5-1-3-7(11(9)15(21)17-13)8-4-2-6-10-12(8)16(22)18-14(10)20/h1-6H,(H,17,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIBODIGIMMLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)NC2=O)C3=C4C(=CC=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


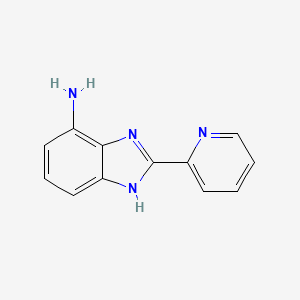

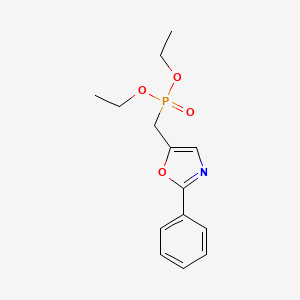
![rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans](/img/structure/B6615830.png)
![8-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6615833.png)


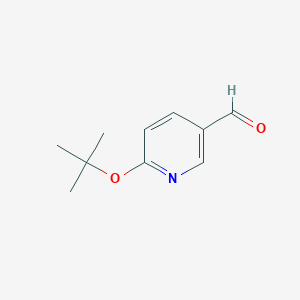

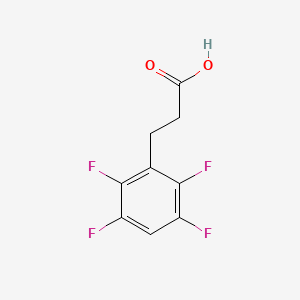
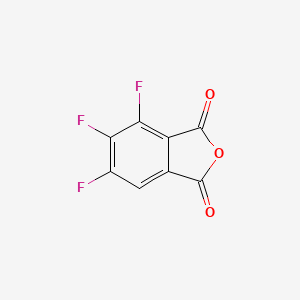
![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)
